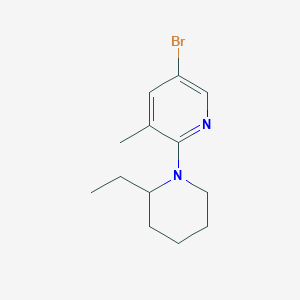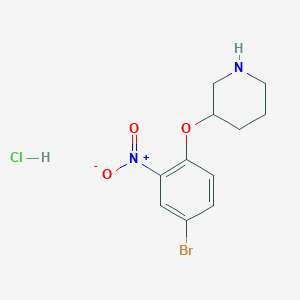
3-(4-Bromo-2-nitrophenoxy)piperidine hydrochloride
Übersicht
Beschreibung
“3-(4-Bromo-2-nitrophenoxy)piperidine hydrochloride” is a chemical compound with the molecular formula C11H14BrClN2O3 . It is a derivative of piperidine, a six-membered ring with one nitrogen atom and five carbon atoms .
Synthesis Analysis
The synthesis of compounds related to “3-(4-Bromo-2-nitrophenoxy)piperidine hydrochloride” involves complex reactions where piperidine derivatives are key intermediates. Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .Molecular Structure Analysis
The molecular structure of “3-(4-Bromo-2-nitrophenoxy)piperidine hydrochloride” often exhibits significant hydrogen bonding and crystal packing phenomena. The molecular weight of this compound is 337.59746 .Chemical Reactions Analysis
The synthesis of compounds related to “3-(4-Bromo-2-nitrophenoxy)piperidine hydrochloride” involves complex reactions where piperidine derivatives are key intermediates. More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder .Physical And Chemical Properties Analysis
The physical and chemical properties of “3-(4-Bromo-2-nitrophenoxy)piperidine hydrochloride” include its molecular formula C11H14BrClN2O3 and molecular weight 337.59746 . More detailed properties like melting point, boiling point, and density were not found in the search results.Wissenschaftliche Forschungsanwendungen
Synthesis of Heterocyclic Compounds
3-Bromo-4-(o-hydroxyphenylamino)-5-nitropyridine, derived from related chemical reactions involving piperidine, has been used in the synthesis of heterocyclic compounds such as azaphenoxazine derivatives. These compounds have potential applications in various fields, including medicinal chemistry and material science. The synthesis process showcases the versatility of piperidine derivatives in facilitating intramolecular condensations and forming complex heterocyclic structures (Takahashi & Yoneda, 1958).
Spectroscopic and Theoretical Studies
Piperidine derivatives have been studied for their ability to form stable hydrogen-bonded complexes with other molecules, as evidenced by the formation of a 1:1 complex between (R/S)-piperidine-3-carboxylic acid and 2,6-dichloro-4-nitrophenol. These studies provide insights into the intermolecular interactions and structural dynamics of piperidine complexes, contributing to the understanding of their potential applications in chemistry and biology (Anioła et al., 2016).
Development of Radiolabeled Probes
Halogenated 4-(phenoxymethyl)piperidines, synthesized from related chemical precursors, have been explored as potential δ receptor ligands. Their in vivo evaluation, particularly of iodinated ligands, highlights the application of these compounds in developing radiolabeled probes for imaging and diagnostic purposes. Such probes can provide valuable information on receptor distribution and function in biological systems (Waterhouse et al., 1997).
Antioxidant and Polymerization Mediators
Nitroxyl radicals derived from piperidine have been recognized for their roles as antioxidants, contrast agents, and polymerization mediators. The development of functional nitroxyl radicals, with a focus on stability towards specific reductants like ascorbic acid, demonstrates the potential of these compounds in medical, imaging, and industrial applications. Their ability to interact with free radicals and reductants opens up avenues for their use in various oxidative stress-related conditions and material science applications (Kinoshita et al., 2009).
Aspartic Protease Inhibition
The synthesis and evaluation of piperidine derivatives for their aspartic protease inhibitory activity against Plasmodium falciparum highlight their potential as antimalarial agents. The specific structural modifications of these derivatives, such as the attachment of a nitro group, play a crucial role in enhancing their inhibitory effects, offering a pathway for the development of new therapeutic compounds (Saify et al., 2011).
Safety And Hazards
The safety data sheet for piperidine, a related compound, indicates that it is highly flammable, harmful if swallowed, toxic in contact with skin or if inhaled, and causes severe skin burns and eye damage . It is advised to handle it with protective gloves, protective clothing, eye protection, and face protection .
Eigenschaften
IUPAC Name |
3-(4-bromo-2-nitrophenoxy)piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrN2O3.ClH/c12-8-3-4-11(10(6-8)14(15)16)17-9-2-1-5-13-7-9;/h3-4,6,9,13H,1-2,5,7H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZRKKONNTWXWAY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)OC2=C(C=C(C=C2)Br)[N+](=O)[O-].Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Bromo-2-nitrophenoxy)piperidine hydrochloride | |
CAS RN |
1219979-70-0 | |
| Record name | Piperidine, 3-(4-bromo-2-nitrophenoxy)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1219979-70-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



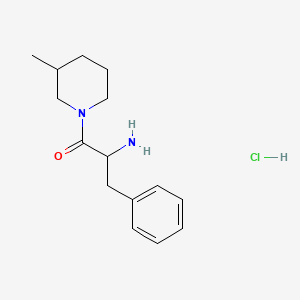
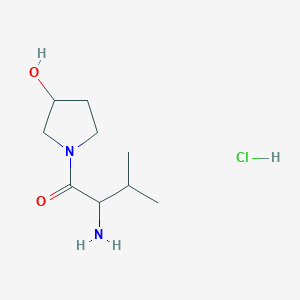
![2-[(4-Amino-6-chloro-1,3,5-triazin-2-YL)(methyl)-amino]-1-ethanol](/img/structure/B1525136.png)
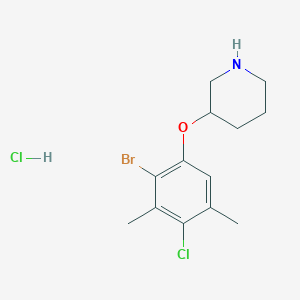
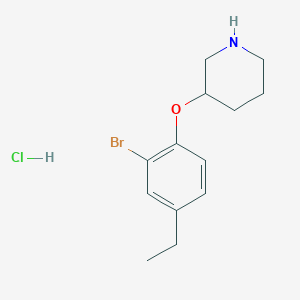
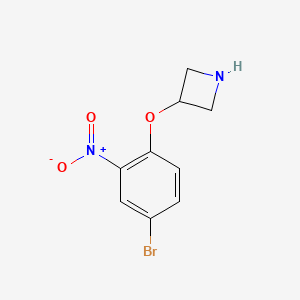
![3-[2-(Benzyloxy)ethyl]pyrrolidine](/img/structure/B1525144.png)
![2-[3-Amino(ethyl)-4-(methylsulfonyl)anilino]-1-ethanol](/img/structure/B1525147.png)
![4-[Benzyl(ethyl)amino]-3-nitrobenzoic acid](/img/structure/B1525148.png)
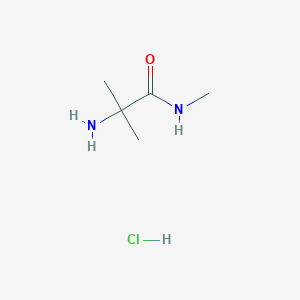
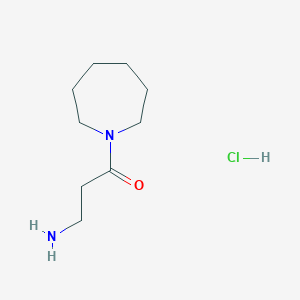
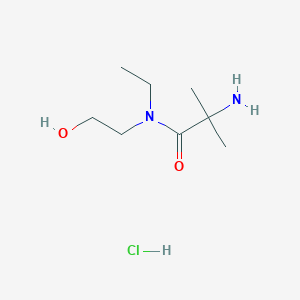
![4-{[2-Bromo-4-(1-methyl-1-phenylethyl)phenoxy]-methyl}piperidine hydrochloride](/img/structure/B1525154.png)
